![molecular formula C23H24N2O4S B11295047 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B11295047.png)
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the phenylsulfonyl group: This step involves sulfonylation, where the pyrrole ring is treated with a sulfonyl chloride in the presence of a base.
Alkylation: The prop-2-en-1-yl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Methoxybenzamide formation: The final step involves the coupling of the pyrrole derivative with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the phenylsulfonyl group.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to target proteins, while the pyrrole ring might be involved in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-3-methoxybenzamide: Lacks the prop-2-en-1-yl group.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-benzamide: Lacks the methoxy group on the benzamide moiety.
Uniqueness
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group and the prop-2-en-1-yl group distinguishes it from similar compounds, potentially leading to different interactions with biological targets or different physical properties.
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-3-methoxybenzamide is a complex organic compound that has garnered attention due to its diverse range of biological activities. This article explores its structure, synthesis, and significant biological effects as reported in various studies.
Structural Overview
The compound features a pyrrole ring , a phenylsulfonyl group , and a prop-2-en-1-yl side chain , contributing to its unique properties. Its molecular formula is C20H24N2O4S with a molecular weight of approximately 390.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrole Ring : Achieved through reactions such as the Paal-Knorr synthesis.
- Sulfonylation : Introduction of the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base.
- Alkylation : The prop-2-en-1-yl group is introduced via alkylation reactions.
These synthetic routes are crucial for optimizing yield and ensuring product consistency.
Pharmacological Properties
This compound exhibits various pharmacological activities:
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer Activity | Inhibition of tumor growth in vitro | |
Anti-inflammatory | Reduction in inflammatory markers | |
Antioxidant Properties | Scavenging of free radicals |
Case Studies
Several studies have reported on the biological effects of this compound:
- Anticancer Studies : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicated that the compound significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation, showcasing its potential therapeutic application in inflammatory diseases.
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, effectively scavenging free radicals and reducing oxidative stress markers in cellular models.
Toxicity and Safety Profile
Toxicological assessments have indicated that this compound exhibits a favorable safety profile at therapeutic doses. Studies involving animal models have shown no significant adverse effects at doses that produce pharmacological activity.
Properties
Molecular Formula |
C23H24N2O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H24N2O4S/c1-5-14-25-17(3)16(2)21(30(27,28)20-12-7-6-8-13-20)22(25)24-23(26)18-10-9-11-19(15-18)29-4/h5-13,15H,1,14H2,2-4H3,(H,24,26) |
InChI Key |
QPDGIQPCCPVTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)OC)CC=C)C |
Origin of Product |
United States |
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